molecular formula C14H14O B068083 2-Methyl-4-(4-methylphenyl)phenol CAS No. 175136-31-9

2-Methyl-4-(4-methylphenyl)phenol

Cat. No.: B068083
CAS No.: 175136-31-9
M. Wt: 198.26 g/mol
InChI Key: BNZOPTDFDBYNAD-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenol with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Bromine (Br2) in acetic acid for bromination; nitric acid (HNO3) for nitration.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-Methyl-4-(4-methylphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)phenol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Methyl-4-(4-methylphenyl)phenol can be compared with other phenolic compounds such as:

    Phenol: Lacks the methyl substituents, resulting in different chemical reactivity and applications.

    4-Methylphenol (p-Cresol): Contains a single methyl group, leading to variations in its physical and chemical properties.

    2,4-Dimethylphenol: Similar structure but lacks the additional aromatic ring, affecting its overall behavior and uses.

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZOPTDFDBYNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366233
Record name 2-methyl-4-(4-methylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-31-9
Record name 3,4′-Dimethyl[1,1′-biphenyl]-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-4-(4-methylphenyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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